3-(piperazin-1-ylmethyl)-2H-indazole

tautomerism computational chemistry physical organic chemistry

D4-targeted programs require selective antagonist scaffolds free of D2/D3 cross-reactivity. 3-(Piperazin-1-ylmethyl)-2H-indazole (CAS 1269430-76-3) closes this gap as the unsubstituted piperazine precursor from the Baker et al. patent family (WO9421630/US5780475), explicitly claimed for D4 subtype selectivity. • D4-preferring pharmacology without classical D2/D3 blockade • 2H-indazole tautomer with distinct basicity vs. 1H-indazole analogs (Δ2.3-4.1 kcal/mol) • Free piperazine NH enables parallel library synthesis via N-alkylation/arylation/sulfonylation Supplied with full characterization data for immediate medicinal chemistry deployment.

Molecular Formula C12H16N4
Molecular Weight 216.28 g/mol
Cat. No. B13624948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(piperazin-1-ylmethyl)-2H-indazole
Molecular FormulaC12H16N4
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=C3C=CC=CC3=NN2
InChIInChI=1S/C12H16N4/c1-2-4-11-10(3-1)12(15-14-11)9-16-7-5-13-6-8-16/h1-4,13H,5-9H2,(H,14,15)
InChIKeyHYNJYYZAQMKHLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Piperazin-1-ylmethyl)-2H-indazole Overview


3-(Piperazin-1-ylmethyl)-2H-indazole is a synthetic heterocyclic compound belonging to the indazole family—a bicyclic aromatic system formed by fusion of benzene with a pyrazole ring [1]. This compound exists specifically as the 2H-indazole (isoindazole) tautomer, distinguishing it from the thermodynamically more common 1H-indazole form [2]. Structurally, it incorporates a piperazine ring connected to the indazole 3-position via a single methylene (-CH2-) spacer. This scaffold places it within a well-characterized patent class of dopaminergic antagonists (notably WO9421630 / US5780475) that target dopamine D4 receptors with reported subtype selectivity [3][4]. The compound serves as both a pharmacologically active chemotype and a versatile synthetic intermediate for antipsychotic and neurological drug discovery programs.

3-(Piperazin-1-ylmethyl)-2H-indazole: Why Substitution Fails


Generic substitution within this structural class is precluded by three interlocking differentiation features that cannot be assumed equivalent across analogs. First, the 2H-indazole tautomeric identity imposes distinct electronic properties: the 2H form is thermodynamically disfavored relative to the 1H form by 2.3–4.1 kcal/mol (experimental and computational) [1][2], yet this renders 2H-indazoles stronger bases with altered protonation behavior at physiological pH [3]. Second, the methylene linker at the 3-position introduces conformational degrees of freedom absent in directly N-attached piperazine analogs such as 3-(piperazin-1-yl)-1H-indazole (CAS 131633-88-0); published SAR demonstrates that aliphatic spacer length in arylpiperazine-indazole systems directly modulates 5-HT1A receptor affinity and functional efficacy [4]. Third, the unsubstituted piperazine secondary amine provides a chemically addressable handle for downstream derivatization—a feature that is irreversibly altered in N-substituted comparator scaffolds such as D2AAK3 [5]. These non-interchangeable characteristics mean that procurement of a superficially similar indazole-piperazine compound cannot guarantee equivalent reactivity, target engagement, or synthetic utility without explicit head-to-head verification.

3-(Piperazin-1-ylmethyl)-2H-indazole: Differentiation Evidence


Tautomeric Stability: 2H-Indazole vs. 1H-Indazole

The 2H-indazole tautomer of this compound is thermodynamically less stable than the 1H-indazole form found in the direct analog 3-(piperazin-1-yl)-1H-indazole (CAS 131633-88-0). Ab initio MP2-6-31G** calculations provide DG0(298)(1H→2H) = 4.1 kcal mol-1 [1]. Independent experimental photophysical and thermochemical measurements yield a ground-state energy difference of 2.3 kcal mol-1 favoring the 1H tautomer [2]. This energy penalty is neither trivial nor generalizable: substituent effects can stabilize the 2H form in certain indazoles to the point where the 2H-tautomer becomes more stable than the 1H-tautomer [3]. The higher basicity of 2H-indazoles relative to 1H-indazoles—attributed to greater ring nitrogen–proton affinity in the 2H isomer [4]—further distinguishes the protonation speciation of this compound at physiological and formulation-relevant pH values.

tautomerism computational chemistry physical organic chemistry

5-HT1A Receptor: Spacer Length SAR

The single methylene (-CH2-) spacer in 3-(piperazin-1-ylmethyl)-2H-indazole is a critical structural determinant that cannot be freely altered. The systematic SAR study by Paluchowska et al. evaluated arylpiperazine-indazole compounds with di-, tri-, and tetramethylene spacers (both 1-indazolyl and 2-indazolyl terminal fragments) and reported that all compounds retained potent 5-HT1A receptor binding affinity in the narrow range of Ki = 5–16 nM [1]. However, spacer length dictated functional activity: the dimethylene derivatives (two-carbon spacer, closest available comparator to the target compound's single methylene) were classified as weak postsynaptic 5-HT1A receptor antagonists, whereas the tetramethylene 2-indazolyl analog (2c) behaved as a partial 5-HT1A agonist with demonstrable anxiolytic-like activity in the Vogel conflict drinking test in rats [1][2]. The intermediate trimethylene analogs (1b, 2b) showed distinct profiles from both shorter and longer spacers. By contrast, the directly N-attached analog 3-(piperazin-1-yl)-1H-indazole (CAS 131633-88-0) lacks this spacer entirely and has been profiled primarily as a dopamine receptor ligand rather than a 5-HT1A agent .

5-HT1A receptor spacer SAR neuropharmacology

Dopamine D4 Receptor Subtype Selectivity

The patent family encompassing 3-(piperazin-1-ylmethyl)-2H-indazole (WO9421630A1, US5780475, EP0689539A1) explicitly claims selective affinity for the dopamine D4 receptor subtype over other dopamine receptor subtypes (D2, D3) [1][2]. This selectivity is mechanistically significant because classical neuroleptics act via unselective D2-like receptor blockade, which is associated with extrapyramidal side effects. The patent discloses that 1H-indazole derivatives substituted at the 3-position by a piperazinylmethyl moiety are D4-preferring antagonists 'manifesting fewer side-effects than those associated with classical neuroleptic drugs' [2]. Within the same patent family, the specific compound I (3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-2H-indazole, a direct analog of the target compound) demonstrated Ki = 1.5 μM for displacement of [3H]-spiperone from cloned human dopamine D4 receptors in vitro [3]. In contrast, the structurally distinct comparator D2AAK3—a 1H-indazole-3-carboxamide with a trimethylene spacer—exhibits a fundamentally different polypharmacology profile with D2 Ki = 115 nM and additional nanomolar-to-micromolar affinity at D1, D3, 5-HT1A, 5-HT2A, and 5-HT7 receptors [4].

dopamine D4 receptor antipsychotic receptor subtype selectivity

2H-Indazole Regioselective Synthesis

Procurement of authentic 2H-indazole derivatives requires careful synthetic strategy because the 1H-tautomer is thermodynamically favored. A comprehensive study of regioselective N-alkylation of the 1H-indazole scaffold demonstrated that among fourteen C-3 substituted indazoles examined, N-1 regioselectivity exceeded 99% for substrates bearing 3-carboxymethyl and 3-tert-butyl substituents [1]. This underscores that synthesis of the 2H-indazole isomer is not the default outcome of indazole N-functionalization; deliberate synthetic design is required. The 3-(piperazin-1-ylmethyl)-2H-indazole compound, as explicitly listed in patent EP0689539A1 alongside numerous substituted 2H-indazole analogs (including 3-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2H-indazole and 3-[[4-(4-methylphenyl)piperazin-1-yl]methyl]-2H-indazole) [2], represents a non-trivial synthesis product. In contrast, the 1H-indazole analog 3-(piperazin-1-yl)-1H-indazole can be prepared via a reported five-step sequence with 67% overall yield [3], representing a more synthetically accessible but structurally and pharmacologically distinct comparator.

regioselective synthesis N-alkylation process chemistry

Piperazine Derivatization Handle

The free secondary amine of the piperazine ring in 3-(piperazin-1-ylmethyl)-2H-indazole constitutes a chemically addressable diversification point. This contrasts with procurement-ready substituted analogs such as 3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-2H-indazole (where the piperazine is already N-arylated and no longer available for further modification) and D2AAK3 (where the piperazine nitrogen is engaged in a propyl-carboxamide linkage) [1][2]. The unsubstituted piperazine enables a broad range of downstream chemistries—N-alkylation, N-arylation, N-acylation, N-sulfonylation, and reductive amination—without requiring deprotection steps. The 2H-indazole core with an unsubstituted piperazinylmethyl side chain is specifically recited as a key intermediate in the antipsychotic indazole patent family, where diverse N-substituted analogs are accessed from this common precursor [3]. The 5-methoxy analog 5-methoxy-3-(piperazin-1-ylmethyl)-2H-indazole is also available as an alternative starting point with an additional aromatic substitution handle [4].

late-stage functionalization medicinal chemistry library synthesis

3-(Piperazin-1-ylmethyl)-2H-indazole: Application Scenarios


D4 Receptor Tool Compound Development

This compound is best deployed as a starting scaffold for D4-selective antagonist development, as established by the Baker et al. patent family (WO9421630, US5780475) which claims D4 subtype selectivity for piperazinylmethyl-2H-indazole derivatives [1]. The unsubstituted piperazine NH enables parallel synthesis of focused libraries where N-substituent SAR can be explored while maintaining the 2H-indazole core. Procure this compound when the research objective requires D4-preferring pharmacology to dissect the D4 receptor's role in psychosis without the confounding D2/D3 blockade associated with classical neuroleptics and multi-target ligands such as D2AAK3 (which has D2 Ki = 115 nM) [2].

5-HT1A Receptor Spacer SAR Studies

The single methylene spacer of this compound provides the shortest possible linker in the arylpiperazine-indazole series. As demonstrated by Paluchowska et al., spacer length in this chemotype modulates functional activity at 5-HT1A receptors—from weak antagonist (dimethylene) to partial agonist (tetramethylene 2-indazolyl analog 2c), all within a conserved affinity window of Ki = 5–16 nM [3]. Procurement of the methylene-spacer compound enables completion of the spacer SAR series (C1, C2, C3, C4) to fully characterize the relationship between linker length and functional efficacy, which is essential for programs targeting 5-HT1A-mediated anxiolytic or antidepressant activity.

Synthetic Intermediate for CNS Diversification

With an unsubstituted piperazine secondary amine and a 2H-indazole core possessing distinct electronic properties (higher basicity than 1H-indazoles [4]), this compound functions as a versatile diversification intermediate. The patent literature explicitly positions it as the precursor to a broad array of N-substituted antipsychotic candidates [1]. Procure this compound when the synthetic strategy requires a single common intermediate that can be elaborated via parallel chemistry (N-alkylation, N-arylation, sulfonylation, reductive amination) to generate diverse candidates without the need for orthogonal protecting group manipulations. This is particularly valuable for academic and industrial medicinal chemistry groups building indazole-focused compound libraries.

Comparative Tautomer Pharmacology: 2H vs. 1H Indazole

The 2H-indazole tautomeric form of this compound is thermodynamically disfavored by 2.3–4.1 kcal/mol relative to the 1H form [5][6], yet this very instability confers distinct protonation behavior and potentially altered target engagement. Procurement of both 3-(piperazin-1-ylmethyl)-2H-indazole and its 1H-indazole analog 3-(piperazin-1-yl)-1H-indazole (CAS 131633-88-0) as a matched pair enables systematic head-to-head comparison of tautomer-dependent pharmacology. This is especially relevant given that the tautomerism in indazoles 'greatly influences synthesis, reactivity, physical and even the biological properties of indazoles' [7], and that certain substituted indazoles can show reversed tautomer stability where the 2H form becomes more stable than the 1H form [8].

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